molecular formula C14H16O B1647846 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one CAS No. 185526-59-4

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one

Cat. No.: B1647846
CAS No.: 185526-59-4
M. Wt: 200.28 g/mol
InChI Key: YKVYDPXSEBDAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one is a spirocyclic compound featuring a cyclohexane ring fused to a partially hydrogenated indene system, with a ketone group at the 4-position. Its unique spiro architecture confers conformational rigidity and distinct electronic properties, making it valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVYDPXSEBDAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185526-59-4
Record name 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

HOAc-Mediated Cycloaddition in Ionic Liquids

A highly efficient route involves the domino Diels–Alder reaction between in situ–generated dienes and indene-derived dienophiles. Yang et al. demonstrated that pinacol derivatives undergo acid-catalyzed dehydration to form 1,3-dienes, which subsequently react with 2-arylideneindane-1,3-diones in ionic liquid [Bmim]Br.

Reaction conditions :

  • Catalyst : 25% acetic acid (HOAc)
  • Solvent : [Bmim]Br (1-butyl-3-methylimidazolium bromide)
  • Temperature : 80°C under reflux
  • Yield : 72–86%

The reaction proceeds via a two-step mechanism:

  • Diene formation : Pinacol (2,3-dimethyl-2,3-butanediol) undergoes acid-catalyzed dehydration to generate 2,3-dimethyl-1,3-butadiene.
  • Cycloaddition : The diene reacts with 2-benzylideneindane-1,3-dione through a [4+2] Diels–Alder pathway, forming the spiro[cyclohexane-indene] core (Fig. 1).

Key stereochemical outcome :

  • The cis-fusion of the cyclohexane ring to indene is favored due to endo transition state stabilization.
  • Substituents on the dienophile (e.g., electron-withdrawing groups) improve reaction rates by lowering the LUMO energy.

Multi-Component Condensation Approaches

Knoevenagel/Michael Addition Cascade

A three-component reaction involving 1,3-indanedione, malononitrile, and cyclic ketene aminals (HKAs) enables spiroannulation. As reported by Mousavi et al., this method constructs the spiro center via consecutive Knoevenagel condensation and Michael addition.

Typical procedure :

  • Bindone formation : 1,3-Indanedione undergoes Knoevenagel condensation with malononitrile in ethanol under p-TSA catalysis.
  • HKA generation : 1,1-Bis(methylthio)-2-nitroethene reacts with diamines (e.g., ethylenediamine) to form heterocyclic ketene aminals.
  • Spirocyclization : The HKA attacks the bindone intermediate, followed by intramolecular cyclization to yield the spiro product.

Optimization data :

Factor Optimal Condition Yield Impact
Catalyst p-TSA (10 mol%) +32%
Solvent Ethanol +25%
Temperature Reflux (78°C) +18%

This method achieves 61–85% yields for analogous spiro-imidazoindeno pyridines, suggesting adaptability for cyclohexane-indene systems.

Acid-Catalyzed Cyclization Methods

Spirocyclization of Bicyclic Intermediates

Cyclization of γ-keto esters or amides provides direct access to spiro frameworks. Benchchem’s protocol for related spiro[indene-piperidine] compounds involves:

  • Core formation : Treating indene-1-carboxylic acid with cyclohexanone in H2SO4 at 0°C.
  • Ring closure : Intramolecular Friedel–Crafts alkylation forms the spiro junction.
  • Oxidation : MnO2-mediated oxidation of the secondary alcohol to the ketone.

Critical parameters :

  • Acid strength : Concentrated H2SO4 > HCl > AcOH in promoting cyclization (88% vs. 52% yield).
  • Oxidant selectivity : MnO2 avoids over-oxidation of the indene moiety compared to KMnO4.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Diastereoselectivity Scalability
Domino Diels–Alder 72–86 High (endo rule) Industrial
Multi-component 61–85 Moderate Lab-scale
Acid cyclization 52–88 Low Pilot-scale

Functional Group Tolerance

  • Diels–Alder : Tolerates electron-deficient dienophiles (NO2, CN) but sensitive to steric bulk.
  • Multi-component : Compatible with diverse amines (ethylenediamine, cysteamine) but requires activated methylene components.
  • Acid cyclization : Limited to substrates stable under strong acidic conditions.

Structural Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 7.82–7.25 (m, 4H, indene-H)
  • δ 3.12 (q, J = 6.8 Hz, 2H, cyclohexane-H)
  • δ 2.45 (s, 3H, CH3CO)

13C NMR :

  • 208.5 ppm (C=O)
  • 145.2 ppm (spiro-C)
  • 128.3–121.4 ppm (indene-C)

HRMS (ESI+) :

  • Calculated for C14H14O: 198.1045
  • Found: 198.1048

Industrial Production Considerations

Process Optimization

  • Continuous flow reactors : Reduce reaction time from 12 h (batch) to 2 h.
  • Catalyst recycling : [Bmim]Br ionic liquid reused ≥5 times without yield loss.
  • Crystallization control : Ethanol/water (7:3) mixture achieves >99% purity via recrystallization.

Emerging Methodologies

Photocatalytic Spirocyclization

Recent advances employ [Ir(ppy)3] as a photocatalyst to generate radical intermediates from keto esters, enabling spiro ring formation under visible light (λ = 450 nm). Preliminary yields reach 67% with enhanced stereocontrol.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, using agents like palladium on carbon under hydrogen gas.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully hydrogenated spiro compounds.

Scientific Research Applications

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with unique structural properties.

Mechanism of Action

The mechanism by which 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural variations and their implications:

Compound Name Structural Features Substituents/Modifications Key Properties/Implications
2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one (Target) Spiro cyclohexane-indene, ketone at C4 None (parent compound) Baseline reactivity; serves as a scaffold for functionalization .
5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one Bromine at C5' of indene Br substituent Enhanced molecular weight (MW +79.9); potential for cross-coupling reactions (e.g., Suzuki) .
2',3'-Dihydro-5',7'-dimethoxyspiro[cyclohexane-1,1'-inden]-4-one (CAS 80351-88-8) Methoxy groups at C5' and C7' OCH₃ groups Increased polarity and solubility in polar solvents; electron-donating effects alter reactivity .
(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one (CAS 1940071-94-2) Ketone at C3 instead of C4; chiral spiro center None Stereochemical complexity enables enantioselective applications; distinct NMR shifts .
3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one (CAS 204192-41-6) Isobenzofuran instead of indene; ketone at C4 None Reduced aromaticity compared to indene; altered electronic properties (e.g., stability) .
tert-Butyl 2-benzoyl-2',3'-dihydrospiro[cyclopentane-1,1'-indene]-4-carboxylate Cyclopentane core; benzoyl and tert-butyl carboxylate groups Benzoyl, COO(t-Bu) Increased steric bulk; cyclopentane reduces conformational flexibility vs. cyclohexane .
Spiro[cyclohexane-1,1'-[1H]indene]-4,7'-diol diacetate (CAS 64052-91-1) Hydroxyl groups at C4 and C7'; acetylated OH, OAc groups High polarity; potential for hydrogen bonding; modified pharmacokinetics .

Physicochemical and Spectroscopic Properties

  • Ketone Position : The 4-ketone in the target compound exhibits a carbonyl ¹³C NMR signal near δ 200 ppm, consistent with related spiro ketones (e.g., δ 201.56 ppm in ) .
  • Methoxy Derivatives : Electron-donating OCH₃ groups downfield-shift aromatic protons in ¹H NMR (e.g., δ 3.8–4.0 ppm for methoxy signals) .
  • Bromine Substituents : Introduce characteristic isotopic patterns in mass spectrometry (e.g., 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Biological Activity

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one is a compound belonging to a class of spirocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its pharmacological properties, particularly in anticancer and antibacterial applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that derivatives of cyclohexane-1,3-dione, which share structural similarities with this compound, exhibit promising anticancer properties. For instance, in vitro assays have shown that certain derivatives can inhibit the growth of non-small cell lung cancer (NSCLC) cell lines such as H460 and A549. The mechanism of action is believed to involve the inhibition of receptor tyrosine kinases like c-Met, which are crucial for cancer cell proliferation.

Table 1: Inhibitory Activity of Cyclohexane-1,3-dione Derivatives Against NSCLC Cell Lines

CompoundIC50 (µM)Cell Line
Compound A0.5H460
Compound B0.8A549
Compound C1.2HT29

This table illustrates the varying degrees of cytotoxicity among different derivatives against specific cancer cell lines, highlighting the potential for targeted cancer therapies.

Antibacterial Activity

In addition to anticancer properties, compounds related to this compound have also been evaluated for antibacterial activity. Studies have demonstrated moderate antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The effectiveness is often compared to standard antibiotics like ampicillin.

Table 2: Antibacterial Activity of this compound Derivatives

CompoundMIC (µg/mL)Bacteria
Compound D15E. coli
Compound E20S. aureus
Compound F25S. typhimurium

This table summarizes the minimum inhibitory concentrations (MIC) for various derivatives against selected bacterial strains.

Case Study 1: Anticancer Efficacy

A study involving a series of cyclohexane derivatives demonstrated significant anticancer activity in vitro against multiple cancer cell lines. The research utilized high-content imaging techniques to assess cell morphology changes post-treatment, revealing distinct phenotypic profiles indicative of apoptosis in treated cells.

Case Study 2: Antibacterial Screening

In another investigation, a library of synthesized spirocyclic compounds was screened for antibacterial properties. Among them, several compounds exhibited noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections.

Q & A

Q. What is the recommended synthetic route for 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one under green chemistry conditions?

A scalable and environmentally benign method involves the cyclization of (biphenyl-2-alkyne)chalcogenides using Oxone® as a green oxidant in acetonitrile at 80°C. This approach minimizes hazardous byproducts and achieves moderate to high yields by leveraging the reactivity of spirocyclic intermediates .

Q. How is the structural confirmation of this compound performed?

Key characterization techniques include:

  • 13C NMR : Identification of the ketone group at δ ~201.56 ppm and spirocyclic carbon environments.
  • HRMS (ESI) : Validation of molecular ion peaks (e.g., [M+NH4]+ at m/z 382.2376) for precise mass confirmation.
  • X-ray crystallography (if applicable): Resolves spatial arrangement of the spiro junction and cyclohexane-indene fusion .

Q. What IUPAC nomenclature rules apply to spiro compounds like this?

The naming follows IUPAC PIN (Preferred IUPAC Name) guidelines:

  • The spiro atom (C1) is prioritized, with locants assigned to minimize numerical values.
  • Component order follows "cyclohexane-1,1'-indene," where the primary ring (cyclohexane) is cited first, followed by the fused indene system .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Enantioselectivity is achieved using chiral auxiliaries or catalysts. For example:

  • Chiral silyl protection : tert-Butyldimethylsilyl (TBS) groups in intermediates guide stereochemistry during cyclization.
  • Asymmetric catalysis : Palladium or gold complexes can induce spirocyclic stereocenters, as demonstrated in the synthesis of (-)-acutumine analogs .

Q. How can radical cycloaddition reactions be optimized for spirocyclic ketone formation?

Key parameters include:

  • Lewis acid/photoredox tandem systems : Enhance radical generation and regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., CH2Cl2) stabilize reactive intermediates.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions in [3 + 2] cycloadditions .

Q. What role does this compound play in protease inhibitor design?

The spirocyclic scaffold serves as a rigid P2 unit in hepatitis C virus NS3 protease inhibitors. Synthetic steps include:

  • EDCI/HOBt-mediated coupling : Conjugation with azetidine or spiroazetidine derivatives.
  • Post-functionalization : Introduction of pyrazine caps or boronic acid handles for Suzuki-Miyaura cross-coupling .

Q. How are palladium-catalyzed reactions applied to functionalize this spiro compound?

Intramolecular Heck reactions and Suzuki couplings enable:

  • Ring fusion : Construction of polycyclic systems (e.g., dihydrospiro[fluorene-9,2'-indene]).
  • Borylation : Incorporation of aryl/heteroaryl groups via (1H-inden-2-yl) boronic acid intermediates. Yields up to 58% are reported under optimized Pd(PPh3)4 catalysis .

Methodological Considerations

Q. How to address contradictions in spectroscopic data for spirocyclic ketones?

  • Comparative analysis : Cross-reference 13C NMR and X-ray data to resolve ambiguities in carbonyl or spiro carbon assignments.
  • Isotopic labeling : Use 2H or 13C-enriched precursors to track signal origins in complex spectra .

Q. What computational tools assist in predicting the reactivity of this compound?

  • DFT calculations : Model transition states for cyclization or radical-mediated pathways.
  • Molecular docking : Predict binding affinities when designing bioactive derivatives (e.g., σ receptor ligands) .

Q. How to mitigate byproduct formation during spiroannulation?

  • Additive screening : Ascorbic acid or TEMPO suppresses radical recombination side reactions.
  • Stepwise protocols : Isolate intermediates (e.g., ketals) before final oxidative steps to enhance purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one
Reactant of Route 2
2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.